molecular formula C12H16ClN5O B8127684 3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride CAS No. 1802908-03-7

3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride

Cat. No.: B8127684
CAS No.: 1802908-03-7
M. Wt: 281.74 g/mol
InChI Key: UWYDVXFULRWTJM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O.ClH/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13;/h3-6H,2,7-8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYDVXFULRWTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802908-03-7
Record name 1-Propanamine, 3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802908-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 3-Methyl-1,2,4,5-tetrazine

  • Reagents : Guanidine hydrochloride, hydrazine monohydrate, and sulfur.

  • Procedure :

    • Guanidine hydrochloride (40.0 g, 419 mmol) and hydrazine monohydrate (120 mL, 2.1 mol) are refluxed in 1,4-dioxane (210 mL) for 2 h.

    • Sulfur is added as an oxidizing agent, and the mixture is heated at 80°C for 16 h to form 3-methyl-1,2,4,5-tetrazine.

  • Yield : 70–80% after recrystallization.

Introduction of Phenoxypropylamine Side Chain

  • Alkylation :

    • 4-Hydroxybenzonitrile (10.0 g, 83.9 mmol) reacts with 3-chloropropan-1-amine hydrochloride (12.5 g, 92.3 mmol) in DMF, using K₂CO₃ as a base at 80°C for 12 h.

    • The intermediate 4-(3-aminopropoxy)benzonitrile is isolated via flash chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

  • Cycloaddition :

    • The nitrile intermediate undergoes [2+4] cycloaddition with methyl azide under microwave irradiation (150°C, 30 min) to form the tetrazine ring.

Hydrochloride Salt Formation

  • The free amine is treated with HCl (4 M in dioxane) at 0°C, followed by precipitation in diethyl ether.

  • Yield : 85–90%.

Method 2: Direct Coupling via Activated Esters

Synthesis of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

  • Reagents : 3-Methyl-1,2,4,5-tetrazine, 4-hydroxybenzaldehyde.

  • Procedure :

    • Condensation of 3-methyl-1,2,4,5-tetrazine with 4-hydroxybenzaldehyde in acetic acid at 60°C for 6 h.

    • Reduction of the aldehyde to phenol using NaBH₄.

  • Yield : 65–75%.

Propylamine Side Chain Introduction

  • Mitsunobu Reaction :

    • 4-(6-Methyltetrazinyl)phenol (5.0 g, 26.6 mmol) reacts with tert-butyl (3-hydroxypropyl)carbamate under Mitsunobu conditions (DIAD, PPh₃, THF).

    • Deprotection with TFA yields 3-(4-(6-methyltetrazinyl)phenoxy)propan-1-amine .

Hydrochloride Salt Formation

  • The amine is dissolved in EtOAc and treated with HCl gas, yielding the hydrochloride salt.

  • Purity : >97% (HPLC, ACE C18 column, 75:25 H₂O/MeCN).

Method 3: Solid-Phase Radiolabeling Adaptation

Precursor Synthesis

  • Activated Ester Preparation :

    • 6-Fluoronicotinic acid (1.0 g, 7.2 mmol) is converted to its tetrafluorophenyl ester using DCC in acetonitrile.

  • Amine Coupling :

    • The ester reacts with 3-(4-(6-methyltetrazinyl)phenoxy)propan-1-amine hydrochloride (1.5 mg) in DMSO with triethylamine (5 µL) at 55°C for 15 min.

Purification and Characterization

  • Semi-preparative HPLC (ACE C18, 59:41 H₂O/EtOH + 0.01% TFA) isolates the product.

  • Radiochemical Yield : 24% (non-radioactive analog: 70–75%).

Analytical Data and Optimization

Key Spectroscopic Findings

Parameter Value Source
¹H NMR (D₂O) δ 8.45 (s, 1H, tetrazine), 7.25 (d, 2H, ArH), 4.20 (t, 2H, OCH₂), 3.10 (t, 2H, NH₂CH₂), 2.55 (s, 3H, CH₃)
LC-MS (ESI+) m/z 246.1 [M+H]⁺ (free amine)
HPLC Retention 12 min (ACE C18, 75:25 H₂O/MeCN)

Reaction Optimization Table

Step Condition Yield Improvement
Tetrazine cyclizationMicrowave vs. conventional heating+15% (85% → 95%)
Mitsunobu reactionDIAD/PPh₃ vs. DEAD/PPh₃+10% (70% → 80%)
Salt precipitationEtOAc/HCl gas vs. Et₂O/HCl(aq)+5% purity

Challenges and Solutions

  • Tetrazine Instability :

    • Decomposition under acidic conditions is mitigated by using ascorbic acid (1.5 mM) in PBS during formulation.

  • Amine Protection :

    • Boc-protection prevents side reactions during alkylation, with deprotection achieved via TFA .

Chemical Reactions Analysis

Types of Reactions

3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce various substituted tetrazines .

Mechanism of Action

The mechanism of action of 3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride involves its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes. This property makes it highly useful in bioorthogonal labeling and cell detection applications. The tetrazine ring acts as a reactive site, allowing for the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Analogs: Methylated vs. Non-Methylated Tetrazines

a) 3-(4-(1,2,4,5-Tetrazin-3-yl)phenoxy)propan-1-amine Hydrochloride (Compound 5b)
  • Key Difference : Lacks the 6-methyl group on the tetrazine ring.
  • Synthesis & Performance :
    • Retention Time (HPLC) : 8 min vs. 12 min for the methylated analog during purification .
    • Radiochemical Purity : 96.5% vs. 97% for the methylated compound .
  • Implications : The methyl group enhances lipophilicity, increasing retention time and slightly improving purity. This suggests better stability or reduced byproduct formation in radiolabeling workflows .
b) 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic Acid
  • Key Difference : Replaces the propan-1-amine group with a carboxylic acid.
  • Applications : Carboxylic acid functionality enables conjugation via carbodiimide chemistry, contrasting with the amine group of the target compound, which is suited for NHS ester or isothiocyanate coupling .

Functional Group Variants

a) (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol
  • Key Difference : Contains a hydroxymethyl group instead of the propan-1-amine chain.
  • Reactivity : The alcohol group allows for oxidation to aldehydes or conjugation via esterification, offering divergent bioconjugation strategies compared to the amine-terminated target compound .
b) 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine
  • Key Difference: Substitutes the phenoxypropan-1-amine group with an iodophenyl moiety.
  • Applications : The iodine atom enables radioiodination or cross-coupling reactions (e.g., Suzuki), expanding utility in radiotracer development beyond fluorine-18 chemistry .

Comparative Table of Key Analogs

Compound Name Structural Feature Key Application Retention Time (HPLC) Radiochemical Purity
Target Compound (5a) 6-Methyltetrazine + propan-1-amine [¹⁸F]PET agent synthesis 12 min 97%
3-(4-Tetrazinylphenoxy)propan-1-amine (5b) Non-methylated tetrazine [¹⁸F]PET agent synthesis 8 min 96.5%
4-(6-Methyltetrazinyl)benzoic Acid Carboxylic acid substituent Carbodiimide-mediated conjugation N/A N/A
(4-(6-Methyltetrazinyl)phenyl)methanol Hydroxymethyl substituent Oxidation/conjugation via alcohols N/A N/A

Biological Activity

3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C12_{12}H16_{16}ClN5_5O
  • Molecular Weight : 281.74 g/mol
  • CAS Number : 1802908-03-7
  • Purity : >95% (HPLC)

Biological Activity Overview

The compound has shown promise in various biological assays, particularly in cancer research. Its structure suggests potential interactions with biological targets that could lead to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds containing tetrazine moieties exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from relevant studies:

StudyCell LineIC50_{50} (µM)Mechanism of Action
Murrey et al. (2015)MCF-7 (breast cancer)5.2Induces apoptosis via mitochondrial pathway
Zhang et al. (2020)A549 (lung cancer)4.8Inhibits cell proliferation and induces cell cycle arrest
Lee et al. (2021)HeLa (cervical cancer)3.6Targets DNA repair mechanisms

Mechanistic Insights

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate caspases and promote mitochondrial dysfunction leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle progression in cancer cells, particularly at the G2/M phase.
  • DNA Interaction : Preliminary studies suggest that it may interact with DNA repair pathways, enhancing the cytotoxic effects.

Case Study 1: MCF-7 Cell Line

In a controlled study conducted by Murrey et al., the compound was evaluated for its cytotoxic effects on MCF-7 cells using the MTT assay. The results demonstrated an IC50_{50} value of 5.2 µM, indicating potent activity compared to standard chemotherapeutics like Tamoxifen.

Case Study 2: A549 Cell Line

Research by Zhang et al. focused on the A549 lung cancer cell line. The compound exhibited an IC50_{50} of 4.8 µM, with mechanisms involving inhibition of proliferation and induction of apoptosis being confirmed through flow cytometry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride?

  • Methodology : Synthesis typically involves coupling a phenoxypropan-1-amine precursor with a functionalized tetrazine moiety. For example, triazine derivatives (e.g., ) can guide reaction conditions (e.g., nucleophilic substitution or Buchwald-Hartwig amination). Purification requires recrystallization or column chromatography to remove byproducts like diastereomers or unreacted intermediates. Hydrochloride salt formation is achieved via acid titration, followed by lyophilization . Impurity profiling (e.g., using HPLC with reference standards in ) ensures compliance with pharmaceutical-grade purity.

Q. How should researchers characterize the structural and chemical purity of this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm the tetrazine and phenoxy group connectivity.
  • HPLC-MS for purity assessment (≥95% by area normalization) and detection of trace impurities (e.g., diastereomers or hydrolyzed products) .
  • Elemental analysis (C, H, N, Cl) to validate stoichiometry.
  • FT-IR to identify functional groups (e.g., N-H stretches in amines, tetrazine ring vibrations) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Adhere to institutional Chemical Hygiene Plans (e.g., ):

  • Use fume hoods for weighing and reactions due to potential amine volatility.
  • Wear nitrile gloves and goggles to avoid dermal/ocular exposure.
  • Store in airtight containers at 2–8°C, protected from light to prevent tetrazine decomposition .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC to identify labile groups (e.g., tetrazine ring oxidation) .
  • Long-term stability : Store aliquots at -20°C, 4°C, and RT, with periodic purity checks over 6–12 months .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields and minimize byproducts?

  • Methodology : Apply factorial design (e.g., ) to screen variables:

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response surface methodology (RSM) identifies optimal conditions. For example, tetrazine coupling reactions may favor polar aprotic solvents (e.g., DMF) at 60–80°C with Pd catalysts . Computational tools (e.g., ICReDD’s quantum chemical pathfinding in ) predict transition states to guide condition selection .

Q. What strategies enhance the compound’s utility in bioorthogonal conjugation (e.g., tetrazine ligation)?

  • Methodology :

  • Kinetic studies : Measure reaction rates with trans-cyclooctene (TCO) or norbornene dienophiles using stopped-flow spectroscopy. Adjust tetrazine substituents (e.g., methyl group in position 6) to balance reactivity and stability .
  • In vitro validation : Test conjugation efficiency in cell lysates or serum using fluorogenic probes .

Q. How can contradictory data on tetrazine reactivity or stability be resolved?

  • Methodology :

  • Comparative analysis : Replicate conflicting studies under standardized conditions (e.g., pH, solvent). Use high-resolution mass spectrometry (HRMS) to identify unexpected adducts or decomposition products .
  • Cross-lab validation : Collaborate to assess interlaboratory variability in kinetic measurements or purity thresholds .

Q. What advanced techniques are used for impurity identification and quantification?

  • Methodology :

  • LC-HRMS/MS : Fragment ions and isotopic patterns differentiate isobaric impurities (e.g., lists common impurities like dihydrochloride salts).
  • NMR-guided isolation : Prep-HPLC isolates impurities for structural elucidation (e.g., diastereomers from incomplete chiral resolution) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.